molecular formula C31H18CuN6Na2O9S B13408037 Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate

Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate

Cat. No.: B13408037
M. Wt: 760.1 g/mol
InChI Key: YSIIVKXVQXRKAN-FFLLBNMPSA-J
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Description

Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate is a complex organic compound that contains copper, sodium, and various aromatic rings. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a phenol or an aromatic amine, to form an azo compound.

    Complexation with Copper: The azo compound is then complexed with copper ions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure high yield and purity. The process may also involve purification steps, such as crystallization or chromatography, to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of copper.

    Reduction: It can be reduced to form lower oxidation states of copper or to break the azo bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) oxide, while reduction may result in the formation of amines or other reduced species.

Scientific Research Applications

Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate has several scientific research applications:

    Chemistry: It is used as a dye and pigment in various chemical processes.

    Biology: The compound is used in staining techniques to visualize biological samples.

    Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is widely used in the textile and printing industries for coloring fabrics and inks.

Mechanism of Action

The mechanism of action of Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate involves its interaction with various molecular targets. The copper ions in the compound can interact with proteins and enzymes, affecting their activity. The azo bonds can also undergo cleavage, releasing aromatic amines that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate is unique due to its specific structure, which includes multiple aromatic rings and azo bonds. This structure gives it distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C31H18CuN6Na2O9S

Molecular Weight

760.1 g/mol

IUPAC Name

copper;disodium;2-oxido-5-[[4-[4-[(2E)-2-[(5E)-5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate

InChI

InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,33,36,38-39H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4/b34-32?,35-24+,37-29+;;;

InChI Key

YSIIVKXVQXRKAN-FFLLBNMPSA-J

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)[O-])N/N=C/4\C(=O)C=C/C(=N\NC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])/C4=O.[Na+].[Na+].[Cu+2]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)[O-])NN=C4C(=O)C=CC(=NNC5=C(C=CC(=C5)S(=O)(=O)[O-])[O-])C4=O.[Na+].[Na+].[Cu+2]

Origin of Product

United States

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